1-(benzofuran-2-carbonyl)-N-ethylindoline-2-carboxamide
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Overview
Description
The compound “1-(benzofuran-2-carbonyl)-N-ethylindoline-2-carboxamide” seems to be a complex organic molecule that contains a benzofuran moiety, an indoline moiety, and a carboxamide group .
Physical and Chemical Properties Analysis
Based on the components of this compound, it is likely to be a solid at room temperature . The presence of the carbonyl and carboxamide groups suggests that it may have some degree of polarity .
Scientific Research Applications
Regio- and Stereoselective Synthesis
Research highlights the regio- and stereoselective synthesis of cyclic imidates through electrophilic cyclization, offering insight into the synthesis of benzofuran derivatives. This process rectifies previous misassignments, providing a clearer path for creating structurally complex molecules with potential in diverse scientific applications (Mehta, Yao, & Larock, 2012).
Efficient Domino Strategy for Synthesis
An efficient synthesis approach for polyfunctionalized benzofuran-4(5H)-ones has been developed. This method highlights the synthesis of benzofuran derivatives via a regioselective ring-opening, showcasing the compound's versatility in creating biologically active molecules (Ma, Tu, Ning, Jiang, & Tu, 2014).
Elaborate Derivative Synthesis
The synthesis of elaborate benzofuran-2-carboxamide derivatives demonstrates the compound's utility in generating diverse molecular structures. This work leverages directed C–H arylations and transamidations to create a range of derivatives, underscoring the synthetic flexibility and potential for creating compounds with varied biological activities (Oschmann, Holm, & Verho, 2019).
Molecular Docking and Biological Activities
Investigations into benzofuran-carboxylic acids derivatives through molecular docking studies reveal the compound's potential in inhibiting cancer and microbial diseases. This research provides a foundation for further exploration of benzofuran derivatives in therapeutic applications (Sagaama, Noureddine, Brandán, Jarczyk-Jedryka, Flakus, Ghalla, & ISSAOUI, 2020).
Synthesis Towards Anti-inflammatory and Analgesic Agents
The synthesis of benzofuran-2-carboxamide derivatives bearing anti-inflammatory and analgesic agents showcases the application of benzofuran derivatives in developing potential therapeutic agents. This approach emphasizes the compound's relevance in pharmaceutical research (Xie, Kumar, Bodduri, Tarani, Zhao, Miao, Jang, & Shin, 2014).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(1-benzofuran-2-carbonyl)-N-ethyl-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-2-21-19(23)16-11-13-7-3-5-9-15(13)22(16)20(24)18-12-14-8-4-6-10-17(14)25-18/h3-10,12,16H,2,11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBKNHLFQKZCOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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